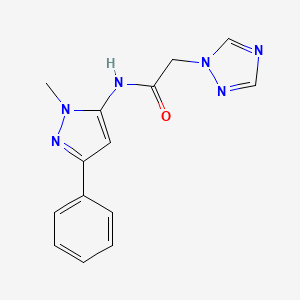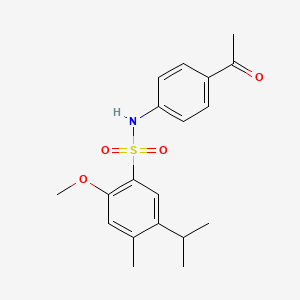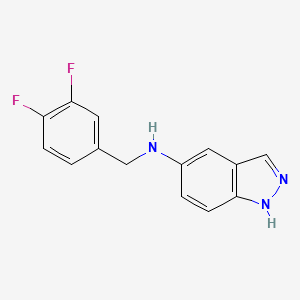
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPPTA, is a synthetic compound that has been studied for its potential use in scientific research. MPPTA is a member of the pyrazole and triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is not yet fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes and transcription factors, which play key roles in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of genes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide in laboratory experiments is its relatively low toxicity, which allows for the use of higher concentrations than might be possible with other compounds. However, one limitation of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and to determine its potential use in the treatment of various diseases. Additionally, the development of more efficient methods for synthesizing and purifying N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide could help to facilitate its use in laboratory experiments. Finally, the exploration of other pyrazole and triazole compounds with similar biological activities could lead to the discovery of new and more effective therapeutic agents.
Synthesemethoden
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpyrazole-5-carbaldehyde with 1H-1,2,4-triazole-1-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the biochemical and physiological effects of pyrazole and triazole compounds. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-13(17-14(21)8-20-10-15-9-16-20)7-12(18-19)11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRIKUCGJBIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)

![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)
![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)
